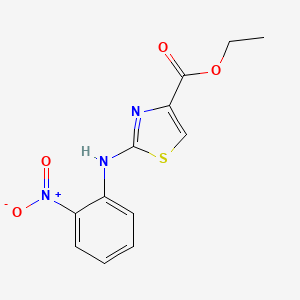

2-(2-Nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester

Descripción

2-(2-Nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester (CAS 2197063-18-4) is a thiazole derivative characterized by an ortho-nitro-substituted phenylamino group at the 2-position and an ethyl ester moiety at the 4-position of the thiazole ring. Its molecular formula is C₁₂H₁₁N₃O₄S, with a molar mass of 293.3 g/mol and predicted physicochemical properties:

This compound is of interest in medicinal chemistry due to its structural similarity to bioactive thiazole derivatives.

Propiedades

IUPAC Name |

ethyl 2-(2-nitroanilino)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4S/c1-2-19-11(16)9-7-20-12(14-9)13-8-5-3-4-6-10(8)15(17)18/h3-7H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPPDZGOUSTRMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a nitrophenylamine reacts with a suitable thiazole derivative.

Esterification: The carboxylic acid group at the fourth position of the thiazole ring is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using aqueous base or acid.

Oxidation: The thiazole ring can be oxidized under strong oxidative conditions, although this is less common.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Aqueous sodium hydroxide or hydrochloric acid.

Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products

Reduction: 2-(2-Aminophenylamino)-thiazole-4-carboxylic acid ethyl ester.

Substitution: 2-(2-Nitrophenylamino)-thiazole-4-carboxylic acid.

Oxidation: Various oxidized thiazole derivatives.

Aplicaciones Científicas De Investigación

2-(2-Nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Industrial Applications: It is employed in the synthesis of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 2-(2-Nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or interacting with specific molecular targets in bacterial or fungal cells, disrupting their normal function and leading to cell death. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.

Comparación Con Compuestos Similares

Comparison with Structurally Related Compounds

Substituent Position and Electronic Effects

a) 2-(4-Nitrophenyl)thiazole-4-carboxylic Acid Ethyl Ester (CAS 78979-64-3)

- Key Difference : Nitro group at the para position on the phenyl ring.

- Impact : The para-nitro group reduces steric hindrance compared to the ortho-nitro analog but maintains electron-withdrawing properties. This positional isomer may exhibit distinct binding affinities in biological systems .

b) Ethyl 4-(2-Nitrophenyl)-2-thiazolecarboxylate (CAS 172848-60-1)

- Key Difference : Nitro group on the 2-position of the phenyl ring attached to the 4-position of the thiazole.

Functional Group Modifications

a) Fluorinated Derivatives

- Ethyl 2-[(2-Fluorophenyl)amino]-1,3-thiazole-4-carboxylate (CAS 956624-57-0): Substituent: Fluorine at the ortho position on the phenylamino group. Fluorine’s electron-withdrawing nature may modulate pKa .

- 2-(4-Fluorophenyl)thiazole-4-carboxylic Acid Ethyl Ester: Substituent: Fluorine at the para position. Safety Note: Classified as harmful by inhalation, skin contact, or ingestion .

b) Trifluoromethyl and Methoxy Derivatives

- Ethyl 2-(4-Trifluoromethylphenyl)thiazole-4-carboxylate (CAS 175204-88-3): Substituent: CF₃ group at the para position.

Ethyl 2-(2-(4-Methoxyphenyl)thiazol-4-yl)acetate :

Thiazole vs. Thiophene Analogs

- Ethyl 2-Amino-4-(4-Nitrophenyl)thiophene-3-carboxylate: Key Difference: Thiophene ring replaces thiazole.

Physicochemical and Pharmacokinetic Trends

* Estimated based on fluorine’s electron-withdrawing effects.

Actividad Biológica

2-(2-Nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester, a compound with the molecular formula , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its role in various biological activities, and a nitrophenylamino group that may enhance its bioactivity. The ethyl ester functionality can influence solubility and bioavailability, critical factors in drug development.

Antimicrobial Properties

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar thiazole derivatives can inhibit the growth of various bacterial strains, suggesting that 2-(2-Nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester may also possess such properties.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(2-Nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester | E. coli | TBD |

| 2-Amino-thiazole | S. aureus | 32 µg/mL |

| 4-Methylthiazole | P. aeruginosa | 16 µg/mL |

Anticancer Activity

Thiazole derivatives have been investigated for their anticancer potential. The compound’s ability to inhibit cell proliferation has been supported by studies showing that similar compounds can induce apoptosis in cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cells

In a recent study, a related thiazole compound demonstrated an IC50 value of 25 µM against breast cancer cell lines (MCF-7), indicating significant cytotoxicity. Further investigation into the mechanism revealed that the compound induced apoptosis through the activation of caspase pathways.

The biological activity of 2-(2-Nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester may involve several mechanisms:

- Enzyme Inhibition : The compound could inhibit key enzymes involved in cellular proliferation and survival.

- Reactive Oxygen Species (ROS) Modulation : Similar thiazole compounds have shown the ability to modulate ROS levels, contributing to their anticancer effects.

- Interaction with Cellular Targets : Binding to specific receptors or proteins could lead to altered signaling pathways, enhancing its therapeutic potential.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of thiazole derivatives. For example, introducing various substituents on the phenyl ring has been shown to significantly improve antimicrobial and anticancer activities.

Table 2: Structural Modifications and Biological Activity

| Modification Type | Effect on Activity |

|---|---|

| Addition of halogens | Increased antimicrobial potency |

| Alkyl chain length variation | Enhanced solubility and bioavailability |

| Nitrogen substitutions | Improved anticancer efficacy |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.